Isomer-Specific Insecticidal Potency: cis-Mevinphos Exhibits 100-Fold Superior Activity Over trans-Mevinphos
The insecticidal activity of mevinphos is overwhelmingly driven by its cis (E)-isomer. The cis-isomer is approximately 100 times more potent as an acetylcholinesterase (AChE) inhibitor and as an insecticide compared to the trans (Z)-isomer. This differentiation is not observed in the structurally similar vinyl organophosphate Bomyl, where both isomers exhibit equivalent inhibitory potency [1]. This stark difference necessitates the use of isomerically defined material (e.g., cis-Mevinphos CAS 298-01-1) for any experiment where potency is a critical variable, as generic technical mixtures (which contain variable ratios of isomers) will yield inconsistent and unpredictable results.
| Evidence Dimension | Insecticidal Potency / AChE Inhibition |
|---|---|
| Target Compound Data | cis-Mevinphos (E-isomer) is the highly potent component |
| Comparator Or Baseline | trans-Mevinphos (Z-isomer) in the same technical mixture |
| Quantified Difference | 100-fold greater potency for the cis-isomer |
| Conditions | In vitro acetylcholinesterase inhibition assays and whole-organism insect toxicity studies; J. Agric. Food Chem. 1956 [1] and Biochem. Pharmacol. 1967 [2]. |
Why This Matters
For analytical method validation or toxicology studies requiring reproducible, potency-defined results, procurement of isomerically pure cis-mevinphos is mandatory, as the presence of the weakly active trans-isomer in generic 'mevinphos' introduces significant and uncontrolled variability.
- [1] Casida, J. E., Gatterdam, P. E., Knaak, J. B., & Lance, R. D. (1956). Bovine Liver Esterase and Certain Other Esterases in Relation to Toxicity and Metabolism of Mevinphos and Related Organophosphates. Journal of Agricultural and Food Chemistry, 4(3), 236–243. View Source
- [2] O'Brien, R. D. (1967). Biochemical mechanisms in the toxicity of the geometrical isomers of two vinyl organophosphates. Biochemical Pharmacology, 16(9), 1703–1710. View Source
